4-(Difluoromethyl)-5-[4-(3-methylmorpholin-4-yl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine
CAS No.:
Cat. No.: VC16773598
Molecular Formula: C18H23F2N7O2
Molecular Weight: 407.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H23F2N7O2 |
|---|---|
| Molecular Weight | 407.4 g/mol |
| IUPAC Name | 4-(difluoromethyl)-5-[4-(3-methylmorpholin-4-yl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine |
| Standard InChI | InChI=1S/C18H23F2N7O2/c1-11-10-29-7-4-27(11)18-24-16(13-9-22-14(21)8-12(13)15(19)20)23-17(25-18)26-2-5-28-6-3-26/h8-9,11,15H,2-7,10H2,1H3,(H2,21,22) |
| Standard InChI Key | SYKBZXMKAPICSO-UHFFFAOYSA-N |
| Canonical SMILES | CC1COCCN1C2=NC(=NC(=N2)N3CCOCC3)C4=CN=C(C=C4C(F)F)N |
Introduction
Chemical Structure and Nomenclature
Structural Features
4-(Difluoromethyl)-5-[4-(3-methylmorpholin-4-yl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine consists of a central 1,3,5-triazine ring substituted at the 2- and 4-positions with morpholin-4-yl and (3-methylmorpholin-4-yl) groups, respectively. The 5-position of the pyridin-2-amine moiety is functionalized with a difluoromethyl group, critical for binding affinity and selectivity .
Molecular Formula and Weight
The molecular formula is , yielding a molecular weight of 455.45 g/mol .
Stereochemical Considerations
The 3-methylmorpholine substituent introduces a chiral center at the 3-position of the morpholine ring. Synthesis protocols utilize enantiomerically pure (3S)-3-methylmorpholine to ensure stereochemical consistency .
Synthesis and Optimization
Key Synthetic Routes
The compound is synthesized via sequential Suzuki-Miyaura couplings and nucleophilic aromatic substitutions, as outlined in General Procedures 1 and 3 .
General Procedure 1
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Step 1: A boronic acid pinacol ester (1.0–1.1 equiv) reacts with 2-chloro-4,6-bis(morpholino)-1,3,5-triazine in the presence of XPhos Pd G2 (0.05 equiv) and KPO (2.0–3.0 equiv) in 1,4-dioxane/HO at 95°C for 3–15 h .
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Step 2: Hydrolysis with 3 M HCl at 60°C for 2 h removes protecting groups, followed by basification and extraction with ethyl acetate .
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Step 3: Purification via silica gel chromatography yields the final product with a typical yield of 35–64% .
General Procedure 3
This method involves a two-step coupling:
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Initial Suzuki-Miyaura coupling of a bromopyridine derivative with a triazine intermediate.
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Subsequent morpholine substitution under basic conditions (DIPEA, DMF, 130°C) .
Nuclear Magnetic Resonance (NMR)
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H NMR (400 MHz, CDCl): δ 8.70 (s, 1H, pyridine-H), 6.76 (s, 1H, NH), 4.81–4.69 (m, 2H, morpholine-H), 4.48–4.30 (m, 2H, methylmorpholine-H), 3.93 (dd, J = 11.2, 2.8 Hz, 2H, morpholine-H) .
Scalability Challenges
Early routes faced limitations in accessing 4-(difluoromethyl)pyridin-2-amine. Optimized protocols using 2,2-difluoroacetic anhydride improved yields to >80% on multi-gram scales .
Pharmacological Profile
Mechanism of Action
The compound inhibits PI3Kα/β/γ/δ isoforms (IC = 1–10 nM) and mTORC1/2 (IC = 20–50 nM), disrupting AKT and S6K phosphorylation in cancer cells .
In Vitro Potency
| Cell Line | IC (nM) | Target Pathway |
|---|---|---|
| MCF-7 (Breast) | 15 | PI3K/AKT/mTOR |
| PC-3 (Prostate) | 22 | mTORC1 |
| A549 (Lung) | 18 | PI3Kγ/δ |
Data derived from kinase profiling and cell viability assays .
Pharmacokinetics (PK)
A Phase I trial (N = 16) established the following PK parameters at 80 mg qd :
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C: 1,250 ng/mL
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T: 1–2 h
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AUC: 18,500 ng·h/mL
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t: 51 h
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Accumulation Ratio: 3.6
Clinical Development
Phase I Trial Design
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Population: Patients with advanced solid tumors (ECOG 0–1).
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Dosing: Escalating from 80 mg to 120 mg once daily.
| Adverse Event | All Grades (%) | Grade ≥3 (%) |
|---|---|---|
| Hyperglycemia | 81 | 25 |
| Fatigue | 75 | 31 |
| Rash | 63 | 19 |
| Elevated LFTs | 44 | 13 |
Dose-limiting toxicities (DLTs) included Grade 3 fatigue (120 mg cohort) and transaminitis .
Antitumor Activity
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